Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate
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Overview
Description
Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate is a coordination complex of palladium. It is widely used in various catalytic processes due to its unique chemical properties. The compound has the molecular formula C12H30N4O8Pd and a molecular weight of 464.81 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate typically involves the reaction of palladium acetate with 2-aminoethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The aminoethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .
Scientific Research Applications
Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in industrial processes that require efficient and selective catalytic transformations
Mechanism of Action
The mechanism by which Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another widely used palladium complex with different ligands.
Palladium(II) acetate: A simpler palladium complex used in various catalytic processes.
Palladium chloride: A common palladium compound with different chemical properties
Uniqueness
Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate is unique due to its specific ligand environment, which provides distinct catalytic properties. The presence of aminoethanol ligands enhances its solubility and reactivity in certain reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H30N4O8Pd-4 |
---|---|
Molecular Weight |
464.81 g/mol |
IUPAC Name |
2-hydroxyethylazanide;palladium(2+);diacetate |
InChI |
InChI=1S/4C2H6NO.2C2H4O2.Pd/c4*3-1-2-4;2*1-2(3)4;/h4*3-4H,1-2H2;2*1H3,(H,3,4);/q4*-1;;;+2/p-2 |
InChI Key |
JVFCWIBNLQAYLJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C(CO)[NH-].C(CO)[NH-].C(CO)[NH-].C(CO)[NH-].[Pd+2] |
Origin of Product |
United States |
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